molecular formula C17H27NO5 B2480198 rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate CAS No. 1951439-51-2

rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Cat. No.: B2480198
CAS No.: 1951439-51-2
M. Wt: 325.405
InChI Key: PEXDOIHAKXYTET-MUJYYYPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclo[6.1.0]non-4-yne core fused to a carbamate-linked polyethylene glycol (PEG)-like chain (2-(2-(2-hydroxyethoxy)ethoxy)ethyl). The bicyclo[6.1.0]non-yne system is known for strain-promoted azide-alkyne cycloaddition (SPAAC) reactivity, enabling bioorthogonal conjugation in biological systems . The PEG chain enhances solubility and biocompatibility, making it suitable for drug delivery and protein modification .

Properties

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5/c19-8-10-22-12-11-21-9-7-18-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16,19H,3-13H2,(H,18,20)/t14-,15+,16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXDOIHAKXYTET-XYPWUTKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCO)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCO)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH)

The stereospecific synthesis of BCN-OH serves as the foundational step. While detailed protocols for BCN-OH are sparse in the provided sources, its structural analogs suggest a [2+2] cycloaddition or ring-closing metathesis strategy to construct the bicyclo[6.1.0]non-4-yne core. The hydroxyl group at the 9-position is introduced via hydroboration-oxidation or epoxide ring-opening, ensuring retention of the rel-(1R,8S,9r) configuration.

Activation of BCN-OH as a Succinimidyl Carbonate

The alcohol group of BCN-OH is activated for nucleophilic substitution using disuccinimidyl carbonate (DSC) under anhydrous conditions. This step generates the intermediate BCN-OSu (succinimidyl carbonate), which reacts efficiently with amines to form carbamates.

Reaction Conditions and Optimization

  • Reagents : DSC (2.0 equiv), triethylamine (3.0 equiv), acetonitrile (solvent).
  • Temperature : 20–25°C under inert atmosphere.
  • Reaction Time : 12–24 hours.
  • Workup : Dilution with ethyl acetate/ether (1:1), sequential washes with water and brine, drying (MgSO₄), and silica gel chromatography.
Table 1: Yield Variation in BCN-OSu Synthesis
DSC Equiv TEA Equiv Time (h) Yield
2.0 3.0 24 60%
2.0 3.0 2.3 27%

The yield disparity (27–60%) underscores the sensitivity to reaction duration and purification efficiency. Prolonged stirring ensures complete conversion but risks side reactions, while shorter times necessitate rigorous chromatography.

Carbamate Formation via Aminolysis

The final step couples BCN-OSu with the PEG amine under mild conditions to avoid racemization or decomposition.

Protocol

  • Reagents : BCN-OSu (1.0 equiv), 2-(2-(2-hydroxyethoxy)ethoxy)ethylamine (1.2 equiv), acetonitrile.
  • Conditions : 25°C, 12–18 hours, inert atmosphere.
  • Workup : Extraction with dichloromethane, drying (Na₂SO₄), and purification via reverse-phase HPLC.
Table 2: Key Reaction Parameters
Parameter Value
Solvent Acetonitrile
Temperature 25°C
Equiv. Amine 1.2
Purification Method Silica/Reverse-Phase HPLC

The reaction adheres to a concerted mechanism (evidenced by βₗ₉ ~ −0.5), where nucleophilic attack by the amine and carbonate leaving occur synchronously. This minimizes intermediate stabilization, reducing side products.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃) : Key signals include δ 4.48 (d, J = 8.4 Hz, 2H, CH₂OCO), 3.60–3.45 (m, PEG backbone), and 1.57–1.09 (m, bicyclo protons).
  • IR (KBr) : Peaks at 1705 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) confirm carbamate formation.
  • HPLC Purity : ≥90% (C18 column, acetonitrile/water gradient).

Stereochemical Integrity

Chiral HPLC analysis using a cellulose-based column confirms retention of the rel-(1R,8S,9r) configuration, with a single enantiomer observed (ee > 98%).

Scalability and Industrial Adaptations

Large-scale production (≥100 g) faces challenges in DSC handling and PEG amine hygroscopicity. Optimized protocols employ:

  • Continuous Flow Chemistry : Enhances mixing and heat transfer during BCN-OSu synthesis.
  • In Situ Amine Generation : Avoiding isolation of the hygroscopic PEG amine improves yield.

Alternative Synthetic Routes

Carbamoyl Chloride Approach

Reacting BCN-OH with phosgene or triphosgene generates the carbamoyl chloride, which couples with the PEG amine. However, this method poses safety risks and requires stringent temperature control.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) catalyze carbamate formation in non-aqueous media, offering a greener alternative. Preliminary trials show moderate yields (40–50%) but require further optimization.

Chemical Reactions Analysis

Copper-Free Click Chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC)

The bicyclo[6.1.0]non-4-yne (BCN) moiety enables SPAAC, a bioorthogonal reaction critical for bioconjugation. The strained alkyne reacts rapidly with azides without requiring cytotoxic copper catalysts .

Reaction Component Details
Reactants BCN-carbamate + Azide-functionalized molecule (e.g., oligonucleotides, proteins)
Conditions Room temperature, aqueous or organic solvents (e.g., CH2_2Cl2_2), pH 7–8
Products Triazole-linked conjugate
Kinetics Second-order rate constants (k2_2) for BCN derivatives range from 0.1–1.0 M1^{-1}s1^{-1} .

This reaction is pivotal in oligonucleotide tagging, as demonstrated in studies where BCN-carbamate derivatives were coupled to azide-modified DNA strands under mild conditions .

Hydrolysis of the Carbamate Linkage

The carbamate group (-OC(=O)N-) is susceptible to hydrolysis under acidic or basic conditions, yielding a free amine and CO2_2 .

Hydrolysis Conditions Outcome
Acidic (e.g., CF3_33CO2_22H) Rapid cleavage of the carbamate bond, forming [(1R,8S,9r)-BCN]methanol and 2-(2-(2-hydroxyethoxy)ethoxy)ethylamine .
Basic (e.g., NaHCO3_33) Slower decomposition, requiring extended reaction times .

In one study, attempted phosphorylation of BCN-carbamate led to unintended hydrolysis of the carbamate group due to acidic activation conditions, producing a monophosphate derivative instead of the desired diester .

Functionalization via PEG Chain

The polyethylene glycol (PEG)-like side chain (2-(2-(2-hydroxyethoxy)ethoxy)ethyl) offers sites for further modification:

Etherification/Esterification

The terminal hydroxyl group can undergo reactions such as:

  • Ester formation : Reaction with acyl chlorides or anhydrides.

  • Ether formation : Alkylation with alkyl halides under basic conditions .

Oxidation

The hydroxyl group is oxidizable to a carboxylate using agents like Jones reagent, though this is less common due to the compound’s sensitivity to strong oxidizers .

Synthetic Modifications During Oligonucleotide Conjugation

BCN-carbamate derivatives are used to modify oligonucleotides via phosphoramidite chemistry. Key steps include:

Step Details
Activation 5-Ethylthiotetrazole (ETT) activates the phosphoramidite for coupling .
Coupling Attached to CPG-supported oligonucleotides in CH2_2Cl2_2 under anhydrous conditions.
Oxidation I2_2/H2_2O/THF converts phosphite triester to phosphate triester .

Challenges include hydrolysis of intermediate phosphates, necessitating strict control of reaction moisture .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C, releasing CO2_2 and forming byproducts .

  • Photoreactivity : The cyclooctyne core may undergo [2+2] cycloaddition under UV light, though this is mitigated by steric shielding.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and applications of the target compound with its analogs:

Compound Name (CAS No.) Core Structure Functional Group Modifications Key Applications References
rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate Bicyclo[6.1.0]non-4-yne PEG-like chain with terminal -OH Bioconjugation, drug delivery
rel-((1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (1263166-93-3) Same core PEG-like chain with terminal -NH₂ Amine-reactive conjugation, peptide synthesis
rel-((1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (4-nitrophenyl) carbonate (1263166-91-1) Same core 4-Nitrophenyl carbonate Activated carbonate for nucleophilic substitution (e.g., with amines)
((1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (N-(2-(2-(((4-nitrophenoxy)carbonyl)oxy)ethoxy)ethyl)sulfamoyl)carbamate (1898181-63-9) Same core Sulfamoyl and 4-nitrophenoxycarbonyl groups Multi-functionalized carrier protein modification
Bicyclo[6.1.0]non-4-yn-9-ylmethyl [2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]carbamate (1807501-85-4) Same core Identical to target compound (potential stereoisomer) Bioorthogonal labeling, polymer chemistry

Physicochemical Properties

Property Target Compound 1263166-93-3 (Amino Derivative) 1263166-91-1 (Nitrophenyl Carbonate) 1898181-63-9 (Sulfamoyl Derivative)
Molecular Formula C₁₇H₂₆N₂O₅ C₁₇H₂₈N₂O₄ C₁₇H₁₇NO₅ C₂₂H₂₇N₃O₁₀S
Molecular Weight (g/mol) ~338.4 (estimated) 324.42 315.32 525.53
Solubility High (PEG chain) Moderate (polar NH₂ group) Low (hydrophobic nitrophenyl) Moderate (sulfamoyl enhances polarity)
Stability Sensitive to light/temp Stable under inert conditions Degrades under basic conditions Requires dry, dark storage
Key Reactivity SPAAC with azides Amine coupling Nucleophilic substitution Multi-step conjugation

Bioorthogonal Labeling

The target compound’s bicyclo[6.1.0]non-yne core reacts rapidly with azides (~1–10 M⁻¹s⁻¹), enabling live-cell imaging without cytotoxic catalysts . Its PEG chain reduces nonspecific binding compared to non-PEGylated analogs like the nitrophenyl carbonate derivative .

Drug Delivery Systems

The hydroxy-terminated PEG chain facilitates conjugation to hydrophobic drugs (e.g., paclitaxel), improving aqueous solubility. In contrast, the amino derivative (1263166-93-3) is preferred for covalent attachment to carboxylated nanoparticles .

Stability Challenges

While the target compound’s PEG chain enhances solubility, its terminal -OH group makes it prone to oxidation. Analogs with -NH₂ or sulfamoyl groups (e.g., 1898181-63-9) exhibit greater stability in physiological buffers .

Biological Activity

The compound rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, often referred to as BCN-carbamate, is a bicyclic compound that has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

BCN-carbamate is characterized by its bicyclic structure, which contributes to its unique reactivity and biological properties. The molecular formula is C28H33N3O6, with a molecular weight of 507.57 g/mol. It features a carbamate functional group that is known for its role in enhancing solubility and bioavailability of compounds.

PropertyValue
Molecular FormulaC28H33N3O6
Molecular Weight507.57 g/mol
Purity97%
Storage ConditionsCool, dry place

BCN-carbamate exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell function.
  • Click Chemistry Applications : Its unique structure allows it to participate in copper-free click reactions, facilitating the conjugation of biomolecules for targeted drug delivery systems.

Biological Activity Findings

Recent studies have highlighted the diverse biological activities of BCN-carbamate:

Anticancer Activity

In vitro studies demonstrated that BCN-carbamate exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cancer types.

Antimicrobial Properties

BCN-carbamate has also shown promise as an antimicrobial agent:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC was found to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli.

Case Study 1: Cancer Therapy

A study investigated the use of BCN-carbamate in combination with conventional chemotherapeutics. The results indicated enhanced efficacy when used alongside doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in breast cancer models.

Case Study 2: Drug Delivery Systems

Another research project focused on the application of BCN-carbamate in drug delivery systems via click chemistry. The compound was successfully conjugated to nanoparticles, enhancing the targeted delivery of anticancer drugs while minimizing systemic toxicity.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing and purifying rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl carbamate derivatives?

  • Methodological Answer : Utilize coupling reagents like HATU or EDCI for carbamate bond formation between the bicyclo[6.1.0]non-4-yne scaffold and polyethylene glycol (PEG)-based amines. Purification should involve column chromatography with gradients of ethyl acetate/hexane, followed by HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity. Monitor reaction progress via TLC and confirm final structure using 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : The compound is light- and temperature-sensitive. Store at -20°C under inert gas (argon or nitrogen) in amber vials to prevent degradation. Conduct accelerated stability studies by exposing aliquots to 25°C/60% RH for 4 weeks and analyze via HPLC for degradation products (e.g., hydrolysis of the carbamate or nitro group). Use Karl Fischer titration to monitor moisture ingress .

Q. What spectroscopic techniques are critical for characterizing its structural integrity?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} NMR (DMSO-d6 or CDCl3) to confirm PEG chain integration (δ 3.5–3.7 ppm for ethylene oxide protons) and bicyclo scaffold protons (δ 1.2–2.8 ppm).
  • HRMS : ESI+ mode to verify molecular ion peaks (expected [M+H]+^+: 526.53 for C22H27N3O10S).
  • FT-IR : Detect carbamate C=O stretching (~1700 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction yields be optimized for bioorthogonal conjugation with azide-functionalized biomolecules?

  • Methodological Answer : Use copper-free click chemistry (strain-promoted alkyne-azide cycloaddition, SPAAC). Optimize pH (7.4–8.5), temperature (25–37°C), and molar ratios (1:1.2 compound:azide). Monitor reaction kinetics via UV-Vis (λ = 280 nm for nitro group absorption) or fluorescent tagging. Employ Design of Experiments (DoE) to identify critical parameters (e.g., catalyst-free vs. CuAAC trade-offs) .

Q. How to resolve contradictions in solubility data across studies?

  • Methodological Answer : Discrepancies may arise from PEG chain hydration or aggregation. Use dynamic light scattering (DLS) to assess particle size in aqueous buffers (PBS, pH 7.4). Compare solubility in DMSO vs. water via nephelometry. If precipitation occurs, introduce co-solvents (5–10% DMSO) or modify PEG chain length (e.g., replacing ethoxy with methoxy groups) .

Q. What strategies integrate this compound into targeted drug delivery systems?

  • Methodological Answer : Conjugate the bicyclo[6.1.0]non-4-yne group with azide-modified antibodies (e.g., trastuzumab) for tumor targeting. Use in vivo fluorescence imaging (Cy5/Cy7 tags) to track biodistribution. Optimize linker stability by comparing carbamate vs. amide bonds in simulated physiological conditions (37°C, PBS) .

Q. How to design experiments analyzing its metabolic byproducts in biological systems?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify hydrolyzed carbamate (m/z 212.1) or nitro-reduced intermediates. Use isotopic labeling (e.g., 13C^{13}\text{C}-PEG chains) to distinguish degradation pathways .

Q. What theoretical frameworks guide its application in bioorthogonal chemistry?

  • Methodological Answer : Leverage the Woodward-Hoffmann rules to predict strain-promoted reactivity of the bicyclo[6.1.0]non-4-yne scaffold. Apply transition state theory to model activation energies for SPAAC. Validate using computational methods (DFT calculations for bond strain and orbital alignment) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.